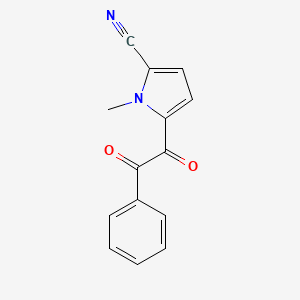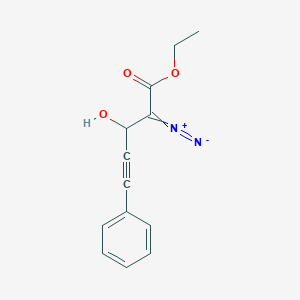
2-Diazonio-1-ethoxy-3-hydroxy-5-phenylpent-1-en-4-yn-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diazonio-1-ethoxy-3-hydroxy-5-phenylpent-1-en-4-yn-1-olate is a chemical compound known for its unique structure and reactivity. This compound is characterized by the presence of a diazonium group, an ethoxy group, a hydroxy group, and a phenyl group attached to a pent-1-en-4-yn backbone. The combination of these functional groups imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-ethoxy-3-hydroxy-5-phenylpent-1-en-4-yn-1-olate typically involves the condensation of 5-phenylpent-1-en-4-yn-3-one with arylhydrazines. This reaction is carried out in ethanol at room temperature, involving the carbonyl group and the terminal double bond of the starting material . The reaction conditions are mild, and the process yields 1-aryl-3-(phenylethynyl)-4,5-dihydro-1H-pyrazoles as intermediates, which are then further processed to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
2-Diazonio-1-ethoxy-3-hydroxy-5-phenylpent-1-en-4-yn-1-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazonium group to an amine group.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, cyanides, and thiols can be employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenylpent-1-en-4-yn derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Diazonio-1-ethoxy-3-hydroxy-5-phenylpent-1-en-4-yn-1-olate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It finds applications in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Diazonio-1-ethoxy-3-hydroxy-5-phenylpent-1-en-4-yn-1-olate involves its interaction with molecular targets through its functional groups. The diazonium group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The ethoxy and hydroxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Diazonio-1,5-diethoxy-1,5-dioxopent-2-en-3-olate
- 2-Diazonio-1-ethoxy-3-hydroxy-5-phenylpenta-1,4-dien-1-olate
- 2-Diazonio-1-ethoxy-3-hydroxyoct-1-en-1-olate
Uniqueness
Compared to similar compounds, 2-Diazonio-1-ethoxy-3-hydroxy-5-phenylpent-1-en-4-yn-1-olate stands out due to its unique combination of functional groups, which imparts distinct reactivity and potential applications. The presence of both diazonium and ethoxy groups allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and various research fields.
Propriétés
Numéro CAS |
854545-61-2 |
|---|---|
Formule moléculaire |
C13H12N2O3 |
Poids moléculaire |
244.25 g/mol |
Nom IUPAC |
ethyl 2-diazo-3-hydroxy-5-phenylpent-4-ynoate |
InChI |
InChI=1S/C13H12N2O3/c1-2-18-13(17)12(15-14)11(16)9-8-10-6-4-3-5-7-10/h3-7,11,16H,2H2,1H3 |
Clé InChI |
QHVWUCAFPPDSNE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=[N+]=[N-])C(C#CC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14201435.png)
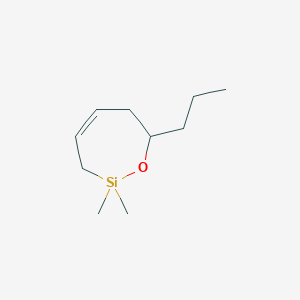
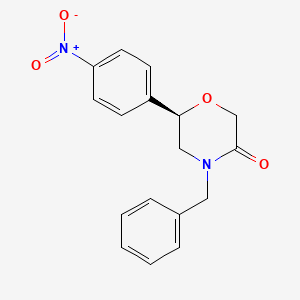
![N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-3-methylbutanamide](/img/structure/B14201449.png)
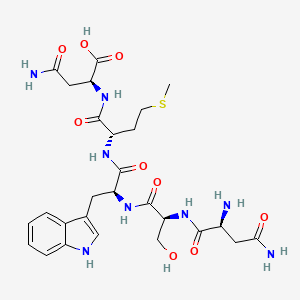
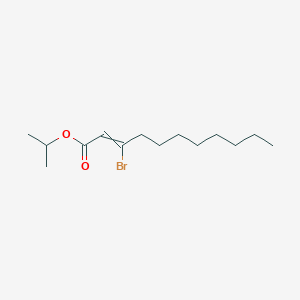


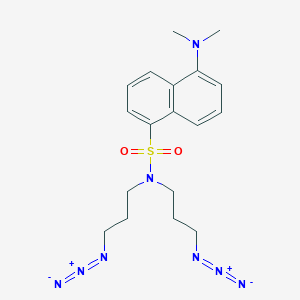
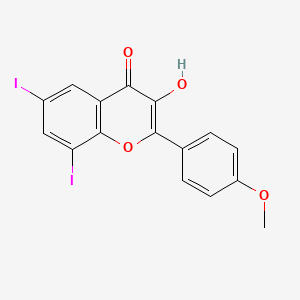
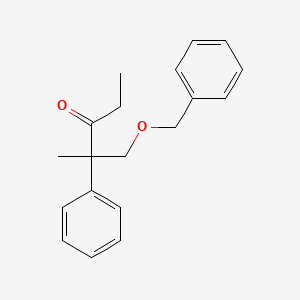

![1-Bromo-1-[4-(propan-2-yl)phenyl]propan-2-one](/img/structure/B14201512.png)
